MS7972

Description

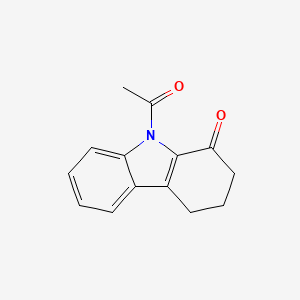

Structure

3D Structure

Properties

IUPAC Name |

9-acetyl-3,4-dihydro-2H-carbazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9(16)15-12-7-3-2-5-10(12)11-6-4-8-13(17)14(11)15/h2-3,5,7H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGJEXKBUJPKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C3=C1C(=O)CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of MS7972

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS7972 is a small molecule inhibitor that selectively targets the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP). Specifically, this compound functions by blocking the binding of acetylated p53 to the bromodomain of CBP, a critical step in the p53-mediated transcriptional activation of downstream target genes involved in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its discovery, biochemical and cellular effects, and the experimental protocols used for its characterization.

Core Mechanism: Inhibition of the p53-CBP Interaction

The primary mechanism of action of this compound is the disruption of the interaction between the acetylated lysine 382 (K382) of p53 and the bromodomain of the transcriptional coactivator CBP. This interaction is essential for the full transcriptional activity of p53 in response to cellular stress, such as DNA damage. By binding to the acetyl-lysine binding pocket of the CBP bromodomain, this compound prevents the recruitment of CBP to p53, thereby inhibiting the transcription of p53 target genes like the cell cycle inhibitor p21.

The discovery of this compound was guided by the structural knowledge of the CBP bromodomain in complex with a p53-derived peptide containing acetylated K382. A focused chemical library based on a tetrahydrocarbazolone scaffold was screened using nuclear magnetic resonance (NMR) spectroscopy to identify compounds that bind to the CBP bromodomain. This compound emerged as a lead compound from this screen.

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| Inhibition of p53-CBP BRD Interaction | Almost complete blockage at 50 μM | Fluorescence Resonance Energy Transfer (FRET) Assay | [1] |

| Binding to CBP Bromodomain | Induces quenching of CBP BRD fluorescence at 445 nm | Fluorescence Spectroscopy | [1] |

Signaling Pathway

The interaction between p53 and CBP is a crucial node in the DNA damage response pathway. Following cellular stress, p53 is post-translationally modified, including acetylation at K382. This acetylation event creates a binding site for the bromodomain of CBP. The recruitment of CBP, a histone acetyltransferase, leads to the acetylation of histones at the promoter regions of p53 target genes, resulting in chromatin remodeling and transcriptional activation. These target genes include those involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis.

This compound intervenes in this pathway by competitively binding to the CBP bromodomain, thereby preventing the recognition of acetylated p53. This leads to a downstream suppression of p53-dependent gene transcription.

Caption: p53-CBP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Target Structure-Guided NMR-Based Screening

The discovery of this compound involved an NMR-based screening of a focused chemical library. This method allows for the direct detection of binding between small molecules and a target protein.

Experimental Workflow:

Caption: Workflow for NMR-based screening to identify CBP bromodomain binders.

Methodology:

-

Protein Expression and Purification: The human CBP bromodomain (residues 1080-1203) is expressed in E. coli in a minimal medium containing 15NH4Cl as the sole nitrogen source to produce 15N-labeled protein. The protein is then purified to homogeneity.

-

NMR Spectroscopy: Two-dimensional 1H-15N heteronuclear single quantum coherence (HSQC) NMR spectra are recorded for the 15N-labeled CBP bromodomain in the absence and presence of individual compounds from the chemical library.

-

Data Analysis: Binding of a compound to the CBP bromodomain is detected by observing chemical shift perturbations in the 1H-15N HSQC spectrum of the protein. The residues exhibiting significant chemical shift changes are mapped onto the three-dimensional structure of the CBP bromodomain to identify the binding site.

Fluorescence Resonance Energy Transfer (FRET) Assay

A FRET-based assay is used to quantify the inhibitory effect of this compound on the p53-CBP interaction.

Experimental Workflow:

References

The Discovery and Synthesis of MS7972: A Technical Guide to a Novel p53-CBP Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS7972 is a small molecule inhibitor that has garnered attention for its ability to disrupt the protein-protein interaction between the tumor suppressor p53 and the CREB-binding protein (CBP). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers in oncology, chemical biology, and drug discovery who are interested in the modulation of the p53 pathway. This document details the quantitative binding data, experimental protocols for its characterization, a plausible synthetic route, and a visualization of the relevant signaling pathway.

Discovery and Mechanism of Action

This compound was identified through a target structure-based discovery approach as a small molecule that inhibits the association between human p53 and the bromodomain of CBP.[1][2] This interaction is a critical component of the p53 signaling pathway, which plays a central role in cell cycle arrest and apoptosis. By binding to CBP, this compound effectively blocks the recruitment of p53, thereby inhibiting its downstream functions.

The discovery of this compound likely involved an initial screen, potentially using NMR-based techniques to identify fragments that bind to the target protein, followed by further characterization to confirm its inhibitory activity.[3]

Signaling Pathway

The tumor suppressor protein p53 is a transcription factor that is activated in response to cellular stress, such as DNA damage. Upon activation, p53 binds to the transcriptional coactivator CBP/p300, which is essential for the transactivation of p53 target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis. The interaction is also regulated by the E3 ubiquitin ligase MDM2, which can target p53 for degradation. This compound intervenes in this pathway by directly competing with p53 for binding to the CBP bromodomain.

Quantitative Data

This compound has been characterized as a fragment-like molecule with moderate inhibitory potency. The available quantitative data for its interaction with the CBP bromodomain are summarized in the table below.

| Parameter | Value | Method | Reference |

| Kd | 9.6 µM | Not Specified | [3] |

| Kd | 19.6 µM | Not Specified | [4] |

| IC50 | ~50 µM | Competition Assay | [1][2] |

Table 1: Quantitative binding and inhibition data for this compound.

Experimental Protocols

The discovery and characterization of this compound likely involved a series of biophysical and biochemical assays. Below are detailed methodologies for key experiments that are typically employed in the study of such protein-protein interaction inhibitors.

Fluorescence Polarization Assay for p53-CBP Inhibition

This assay is a common method for quantifying the inhibition of protein-protein interactions in a high-throughput format.

Objective: To determine the IC50 of this compound for the inhibition of the p53-CBP interaction.

Materials:

-

Purified recombinant human CBP bromodomain protein.

-

A fluorescently labeled peptide derived from the p53 transactivation domain (e.g., FITC-p53).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

384-well black, low-volume microplates.

-

A plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a solution of the fluorescently labeled p53 peptide at a concentration of 10 nM in the assay buffer.

-

Prepare a solution of the CBP bromodomain protein at a concentration of 200 nM in the assay buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).

-

In the microplate wells, add 10 µL of the fluorescent p53 peptide solution.

-

Add 10 µL of the this compound solution at various concentrations (or vehicle control).

-

Initiate the binding reaction by adding 10 µL of the CBP bromodomain protein solution.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on established methods for the synthesis of its core components: the isoindolinone and the indeno[1,2-c]pyrazole moieties. The proposed synthesis involves a multi-step process.

Proposed Synthetic Route

A potential synthetic pathway for this compound (2-((3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl)methyl)isoindolin-1-one) is outlined below. The key steps would involve the synthesis of the two heterocyclic systems followed by their coupling.

Step 1: Synthesis of the Indeno[1,2-c]pyrazole Core This can be achieved through the condensation of an appropriate indanone derivative with a hydrazine.

Step 2: Synthesis of the Isoindolin-1-one Moiety This can be prepared from 2-carboxybenzaldehyde or a related starting material.

Step 3: Coupling of the Two Moieties The final step would involve the N-alkylation of the isoindolin-1-one with a halo-methylated indeno[1,2-c]pyrazole derivative.

Conclusion and Future Directions

This compound serves as an important tool compound for studying the biological consequences of inhibiting the p53-CBP interaction. Although its potency is modest, it has provided a valuable starting point for the development of more potent and selective inhibitors of CBP and other bromodomains. Future research could focus on structure-activity relationship (SAR) studies to improve the affinity and selectivity of this compound-based analogs. Furthermore, the exploration of its effects in various cancer cell lines and preclinical models will be crucial in validating the therapeutic potential of targeting the p53-CBP axis.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Selective Chemical Modulation of Gene Transcription Favors Oligodendrocyte Lineage Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]

MS7972: A Technical Guide to its Core Biological Function as a p53-CREB Binding Protein Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS7972 is a small molecule compound identified as a potent inhibitor of the protein-protein interaction (PPI) between the tumor suppressor protein p53 and the CREB-binding protein (CBP). This interaction is a critical node in cellular signaling pathways that govern cell cycle progression, apoptosis, and DNA damage response. By disrupting the p53-CBP complex, this compound presents a valuable tool for studying the intricacies of p53-mediated transcriptional regulation and as a potential starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological function of this compound, including its mechanism of action, relevant signaling pathways, quantitative data, and the experimental protocols used for its characterization.

Core Biological Function: Inhibition of the p53-CBP Interaction

The primary biological function of this compound is the disruption of the association between human p53 and the bromodomain (BRD) of the CREB binding protein (CBP). In cellular signaling, CBP acts as a transcriptional co-activator, and its interaction with p53 is crucial for the acetylation of p53, a post-translational modification that enhances p53's transcriptional activity. Specifically, the bromodomain of CBP recognizes acetylated lysine residues on p53, such as lysine 382, stabilizing the complex and promoting the transcription of p53 target genes like the cyclin-dependent kinase inhibitor p21. This, in turn, can lead to cell cycle arrest, allowing for DNA repair or, in cases of severe damage, apoptosis.

This compound directly interferes with this process. It has been demonstrated to almost completely block the interaction between the p53 transactivation domain and the CBP bromodomain at a concentration of 50 µM[1]. This inhibitory action makes this compound a valuable chemical probe to dissect the downstream consequences of p53-CBP complex formation and to explore the therapeutic potential of targeting this axis in diseases characterized by aberrant p53 signaling, such as cancer.

Quantitative Data

The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Compound | Target Interaction | Assay Type | Inhibitory Concentration | Reference |

| This compound | p53-CBP Bromodomain | Resonance Energy Transfer | ~50 µM for near-complete blockage | [1] |

Signaling Pathway

The interaction between p53 and CBP is a key regulatory step in the p53 signaling pathway, which is activated in response to cellular stress, such as DNA damage. In unstressed cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2. Upon cellular stress, p53 is phosphorylated, leading to its dissociation from MDM2 and its stabilization. The stabilized p53 is then acetylated by co-activators like CBP/p300. This acetylation is critical for its full transcriptional activity. This compound intervenes at this crucial acetylation-dependent step by preventing the binding of CBP to p53.

Experimental Protocols

While the seminal paper describing this compound provides the most detailed protocols, the following are generalized methodologies for key experiments used to characterize inhibitors of the p53-CBP interaction.

Fluorescence Resonance Energy Transfer (FRET) / Resonance Energy Transfer Assay

This assay is used to monitor the proximity of two molecules, in this case, the p53 transactivation domain and the CBP bromodomain. The addition of this compound to the CBP bromodomain has been noted to result in emission at 445 nm and quenching of the CBP bromodomain due to resonance energy transfer, indicating an interaction[1].

Objective: To quantify the inhibitory effect of this compound on the p53-CBP interaction.

Materials:

-

Purified recombinant CBP bromodomain protein (labeled with a donor fluorophore).

-

A synthetic peptide corresponding to the p53 transactivation domain (labeled with an acceptor fluorophore).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

384-well, low-volume, black microplates.

-

A microplate reader capable of measuring FRET.

Procedure:

-

Prepare a solution of the fluorescently labeled CBP bromodomain and p53 peptide in the assay buffer at concentrations optimized for a robust FRET signal.

-

Serially dilute this compound in the assay buffer to create a range of concentrations for IC50 determination.

-

In the microplate, add the CBP bromodomain and p53 peptide mixture.

-

Add the different concentrations of this compound to the wells. Include control wells with only the protein-peptide mixture (maximum FRET) and wells with buffer only (background).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the FRET signal on the microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.

-

Calculate the percent inhibition for each this compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound serves as a specific chemical tool for the modulation of the p53 signaling pathway through the targeted inhibition of the p53-CBP bromodomain interaction. Its ability to disrupt this key protein-protein interaction provides a powerful means to investigate the downstream biological consequences and to explore novel therapeutic strategies for diseases with dysregulated p53 function. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working in this area. Further investigation into the in-cell and in-vivo efficacy and specificity of this compound and its analogs will be critical for its potential translation into a clinical setting.

References

MS7972: A Technical Guide to its In Vitro Characterization as a p53-CBP Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies of MS7972, a small molecule inhibitor of the protein-protein interaction between the tumor suppressor p53 and the CREB-binding protein (CBP). This document details the mechanism of action, key experimental findings, and the methodologies employed to characterize this interaction.

Core Mechanism of Action

This compound functions by directly interfering with the binding of the p53 transactivation domain (TAD) to the bromodomain of CBP.[1][2] This interaction is a critical step in the p53 signaling pathway, which governs cellular responses to stress, including DNA damage, leading to cell cycle arrest, apoptosis, or senescence.[1][3] By blocking this interaction, this compound can modulate p53-dependent gene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound and its interaction with the CBP bromodomain.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| This compound to CBP Bromodomain | ~20-50 µM | NMR Spectroscopy | |

| p53 TAD to CBP KIX Domain | Weak (mM) | Isothermal Titration Calorimetry | [4] |

| Phosphorylated p53 TAD to CBP KIX | Enhanced Affinity | Isothermal Titration Calorimetry | [4] |

| Inhibitory Activity | |||

| This compound IC50 (p53-CBP) | ~50 µM | Fluorescence-based Assay |

Note: The exact Kd value for this compound is not explicitly stated in the provided abstracts, but the effective concentration from NMR and inhibitory assays suggests a micromolar range affinity.

Signaling Pathway

The interaction between p53 and CBP is a crucial node in the regulation of gene transcription in response to cellular stress. The following diagram illustrates this pathway and the inhibitory action of this compound.

Caption: p53-CBP signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Affinity

This protocol outlines the general steps for determining the binding affinity of this compound to the CBP bromodomain using NMR titration.

Objective: To identify the binding site and determine the dissociation constant (Kd) of the this compound-CBP bromodomain interaction.

Materials:

-

¹⁵N-labeled CBP bromodomain protein

-

This compound compound

-

NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

NMR tubes

-

NMR spectrometer

Workflow:

Caption: Workflow for NMR titration experiment.

Protocol:

-

Protein Preparation: Express and purify ¹⁵N-labeled CBP bromodomain. Dialyze the protein into the NMR buffer.

-

Sample Preparation: Prepare a ~50-100 µM solution of the ¹⁵N-labeled CBP bromodomain in the NMR buffer in an NMR tube.

-

Initial Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Titration: Prepare a concentrated stock solution of this compound in the same NMR buffer (with a small amount of DMSO if necessary for solubility, keeping the final DMSO concentration below 1%). Add small aliquots of the this compound stock solution to the protein sample to achieve a range of molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5, 1:10 protein:ligand).

-

Spectral Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition of this compound.

-

Data Analysis:

-

Overlay the spectra and identify residues in the CBP bromodomain that show significant chemical shift perturbations upon this compound binding. These residues likely form the binding pocket.

-

Plot the change in chemical shift against the concentration of this compound.

-

Fit the binding isotherms to a suitable binding model to calculate the dissociation constant (Kd).

-

Fluorescence Polarization (FP) Competition Assay

This protocol describes a fluorescence polarization-based competition assay to determine the inhibitory activity (IC50) of this compound on the p53-CBP interaction.

Objective: To quantify the ability of this compound to disrupt the pre-formed complex of a fluorescently labeled p53-derived peptide and the CBP bromodomain.

Materials:

-

CBP bromodomain protein

-

Fluorescently labeled peptide derived from the p53 transactivation domain (e.g., with FITC or TAMRA)

-

This compound compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

384-well black microplates

-

Fluorescence polarization plate reader

Workflow:

Caption: Workflow for Fluorescence Polarization competition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of CBP bromodomain in assay buffer. The final concentration should be in the range of the Kd for its interaction with the p53 peptide.

-

Prepare a solution of the fluorescently labeled p53 peptide in assay buffer. The final concentration should be low (e.g., 1-10 nM) to minimize background fluorescence.

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay Setup:

-

In a 384-well black microplate, add the CBP bromodomain and the fluorescent p53 peptide to all wells (except for controls).

-

Add the serially diluted this compound to the wells. Include wells with no inhibitor (maximum polarization) and wells with no CBP protein (minimum polarization) as controls.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the p53 peptide binding to the CBP bromodomain.

-

This guide provides a foundational understanding of the in vitro characterization of this compound. For further detailed information, it is recommended to consult the primary research literature.

References

- 1. Structural mechanism of the bromodomain of the coactivator CBP in p53 transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. Mapping the Interactions of the p53 Transactivation Domain with the KIX domain of CBP - PMC [pmc.ncbi.nlm.nih.gov]

MS7972 (MS-20) Preliminary Research Findings: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical summary of the preliminary research findings for MS-20, a microbiome-derived postbiotic. Initial inquiries for "MS7972" have been redirected to MS-20, as all relevant public data points to this designation. MS-20, also known as Symbiota®, is a fermented soybean extract developed by Microbio Co., Ltd. It is produced through a symbiotic fermentation process involving multiple strains of probiotics and yeast.[1][2] Research suggests that MS-20 has potential applications as an adjuvant in cancer therapy, primarily by modulating the gut microbiome to enhance the patient's anti-tumor immune response. This whitepaper will synthesize the available quantitative data, detail the experimental methodologies employed in its preclinical and clinical evaluations, and visualize the proposed mechanisms of action.

Quantitative Data Summary

The primary quantitative data for MS-20 comes from a clinical trial in patients with non-small cell lung cancer (NSCLC) and preclinical studies.

Clinical Trial Data: NSCLC

An exploratory, randomized, double-blind, placebo-controlled clinical trial (NCT04909034) evaluated the efficacy of MS-20 in combination with the anti-PD-1 immunotherapy drug, Keytruda (pembrolizumab), in patients with advanced stage IIIb/IV NSCLC.[3][4][5][6] The key findings are summarized in the table below.

| Metric | MS-20 + Keytruda | Placebo + Keytruda |

| Objective Response Rate (ORR) | 75% | 25% |

| Complete Response (CR) | 12.5% | 0% |

| Median Progression-Free Survival (PFS) | > 12 months | 4.5 months |

| Number of Patients (mITT) | 8 | 4 |

Data sourced from press releases by Microbio Co., Ltd.[3][4][5][6]

Preclinical Data

Preclinical studies in xenograft mouse models of colon and lung cancer have demonstrated that MS-20 in combination with an anti-PD-1 antibody can inhibit tumor growth.[1][2] While specific quantitative data on tumor volume reduction from these studies are not publicly available, the research indicated a significant improvement in anti-tumor activity. Earlier research also identified that a fermented soy milk product, described as MS-20, induced apoptosis in breast cancer cells and inhibited tumor growth in a mouse xenograft model.

Mechanism of Action

The primary mechanism of action of MS-20 is the modulation of the gut microbiome, which in turn enhances the systemic anti-tumor immune response. Additionally, components of fermented soy, such as isoflavones, may have direct effects on cancer cells.

Microbiome-Mediated Immune Enhancement

Preclinical research, notably a publication in Gut Microbes, has elucidated a multi-step process by which MS-20 enhances immunotherapy:[1][2]

-

Alteration of Gut Microbiota: MS-20 administration leads to a shift in the composition of the gut microbiome. Specifically, it has been shown to increase the abundance of beneficial bacteria, such as Ruminococcus bromii.[1][2]

-

Enhanced T-Cell Response: This altered microbiome is associated with a remodeling of the tumor microenvironment. This includes an increase in the infiltration of effector CD8+ T cells into the tumor.[1][2]

-

Downregulation of PD-1 Expression: The combination of MS-20 and anti-PD-1 therapy has been observed to downregulate the expression of the immune checkpoint protein PD-1 on T cells.[1][2]

-

Improved Anti-Tumor Activity: The increased presence of activated CD8+ T cells and the reduced expression of PD-1 collectively lead to a more robust and effective anti-tumor immune response.

Direct Anti-Cancer Effects of Fermented Soy Isoflavones

Fermented soy products are rich in isoflavones like genistein and daidzein. These compounds are known to have direct anti-cancer properties, including the induction of apoptosis (programmed cell death). The proposed signaling pathway for this effect involves the inhibition of the NF-κB signaling pathway, which is known to promote cell survival. By inhibiting NF-κB, isoflavones can lead to the activation of caspases, which are key executioners of apoptosis.[7][8]

Experimental Protocols

The following sections describe the methodologies used in the key preclinical and clinical studies of MS-20.

Clinical Trial (NCT04909034)

-

Study Design: A randomized, double-blind, placebo-controlled exploratory clinical trial.[3][4][5][6]

-

Participants: 15 patients with stage IIIb/IV non-small cell lung cancer (NSCLC), with 12 analyzed in the modified intent-to-treat (mITT) population.[3][4][5][6]

-

Intervention: Patients received either MS-20 or a placebo in combination with the standard-of-care anti-PD-1 therapy, Keytruda (pembrolizumab).[3][4][5][6]

-

Endpoints: The primary endpoints were likely objective response rate (ORR) and progression-free survival (PFS). Safety and tolerability were also assessed.

Preclinical Xenograft Mouse Models

-

Animal Models: Xenograft mouse models of colon and lung cancer were utilized.[1][2] Specific details on the mouse strains and cancer cell lines used are not publicly available.

-

Treatment Groups: Mice were likely divided into groups receiving vehicle, MS-20 alone, anti-PD-1 antibody alone, and a combination of MS-20 and the anti-PD-1 antibody.

-

Tumor Growth Assessment: Tumor growth was monitored over time to evaluate the efficacy of the different treatment regimens.

-

Immunological Analysis: At the end of the study, tumors were likely excised for analysis of the tumor microenvironment, including the infiltration of CD8+ T cells and the expression of PD-1.

Fecal Microbiota Transplantation (FMT) Studies

-

Objective: To confirm that the anti-tumor effects of MS-20 were mediated by the gut microbiota.[1][2]

-

Methodology: Fecal samples were collected from mice treated with MS-20. This fecal matter was then transplanted into recipient mice. These recipient mice were subsequently challenged with cancer cells and treated with an anti-PD-1 antibody. The anti-tumor response in these mice was compared to that in mice receiving fecal transplants from control-treated donors.[1][2]

Microbiome Analysis

-

Sample Collection: Fecal samples were collected from mice in the preclinical studies.[1][2]

-

Sequencing: The composition of the gut microbiota was analyzed using 16S rRNA gene sequencing.[9]

-

Data Analysis: The sequencing data was processed to identify the different bacterial taxa present and to determine their relative abundances. This allowed for the identification of specific changes in the microbiome associated with MS-20 treatment.

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

-

Tissue Processing: Tumors from the xenograft models were dissociated into single-cell suspensions.

-

Flow Cytometry: The immune cells within the tumor microenvironment were analyzed using multi-color flow cytometry. This technique uses fluorescently labeled antibodies to identify and quantify different cell populations.

-

Markers: Antibodies specific for CD8 (to identify cytotoxic T cells) and PD-1 were used to assess the impact of MS-20 on the anti-tumor T-cell response.

Visualizations

Signaling Pathways and Workflows

References

- 1. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 2. Analysis of the intestinal microbiota using SOLiD 16S rRNA gene sequencing and SOLiD shotgun sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fermented Soy Clinical Research Cancer Research & Diseases [jivaresearch.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Does Fermented Soy Reduce Cancer Risk? What the Research Shows [fermentedsoyresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Function of MS7972, an Inhibitor of the p53-CREB Binding Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS7972 is a small molecule inhibitor that targets the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP).[1] Specifically, this compound prevents the association of the acetylated lysine residue of p53 with the bromodomain of CBP.[1] This interaction is a critical step in the p53 signaling pathway, which plays a central role in cell cycle arrest, apoptosis, and DNA repair. By disrupting this interaction, this compound offers a potential therapeutic strategy for modulating p53 activity in various disease contexts. This guide provides a comprehensive overview of the structure, mechanism of action, and biological effects of this compound.

Chemical and Physical Properties of this compound

This compound is a small molecule with the following properties:

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| CAS Number | 352553-42-5 | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action: Inhibition of the p53-CBP Interaction

The primary mechanism of action of this compound is the competitive inhibition of the binding of acetylated p53 to the bromodomain of CBP. The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues on other proteins. The interaction between the acetylated C-terminal lysine residues of p53 and the CBP bromodomain is essential for the recruitment of the transcriptional machinery and the subsequent activation of p53 target genes.

This compound was identified through target structure-based screening and has been shown to effectively block this interaction.[1]

Quantitative Data

The binding affinity of this compound for the CBP bromodomain has been determined, providing a quantitative measure of its inhibitory potential.

| Parameter | Value | Method | Reference |

| Kd | 19.8 µM | Fluorescence Polarization | |

| IC₅₀ | ~50 µM | Not explicitly stated | [1] |

Note: The IC₅₀ value is approximated from the statement that this compound can "almost completely block this BRD interaction at 50 μM".[1]

Experimental Protocols

The following is a generalized protocol for a fluorescence polarization assay, the likely method used to determine the binding affinity of this compound for the CBP bromodomain.

Fluorescence Polarization Assay for p53-CBP Bromodomain Interaction

Objective: To measure the binding affinity (Kd) of this compound for the CBP bromodomain by competing with a fluorescently labeled p53-derived peptide.

Materials:

-

Recombinant human CBP bromodomain protein

-

Fluorescently labeled peptide derived from the C-terminus of p53 containing an acetylated lysine residue (e.g., FITC-p53-AcK)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black, non-binding surface microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the CBP bromodomain in the assay buffer.

-

Prepare a stock solution of the fluorescently labeled p53 peptide in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Setup:

-

In the microplate, add a fixed concentration of the CBP bromodomain and the fluorescently labeled p53 peptide to each well. The concentration of the CBP bromodomain should be in the range of the expected Kd, and the peptide concentration should be low (nM range) to minimize background fluorescence.

-

Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no CBP bromodomain (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using the plate reader. The excitation and emission wavelengths will depend on the fluorophore used.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in the binding of the fluorescent peptide to the CBP bromodomain.

-

The Kd can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kd of the fluorescent peptide is known.

-

Signaling Pathway and Experimental Workflow Visualizations

p53-CBP Signaling Pathway Inhibition by this compound

The following diagram illustrates the p53 signaling pathway and the point of intervention by this compound. Under cellular stress, p53 is activated and acetylated. Acetylated p53 then recruits CBP, leading to the transcription of target genes such as p21, which induces cell cycle arrest. This compound blocks the recruitment of CBP, thereby inhibiting the downstream effects of p53 activation.

Caption: Inhibition of the p53-CBP interaction by this compound.

Experimental Workflow for Fluorescence Polarization Assay

The following diagram outlines the key steps in the fluorescence polarization assay used to characterize the inhibitory activity of this compound.

Caption: Workflow for this compound inhibition assay.

References

MS7972: A Technical Guide to its Chemical Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS7972 is a small molecule inhibitor that has garnered interest within the scientific community for its specific targeting of the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP). By selectively binding to the bromodomain of CBP, this compound effectively disrupts a critical step in the p53 signaling pathway, making it a valuable tool for studying p53-mediated cellular processes and a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known chemical properties, mechanism of action, and relevant experimental context of this compound.

Chemical and Physical Properties

This compound, systematically named 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, possesses a defined set of physicochemical properties that are crucial for its application in experimental settings. A summary of these properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | [1] |

| Molecular Formula | C14H13NO2 | GlpBio |

| Molecular Weight | 227.26 g/mol | GlpBio |

| CAS Number | 352553-42-5 | GlpBio |

| Binding Affinity (KD) | 19.6 μM (for CBP bromodomain) | [1] |

| Solubility | DMSO: 100 mg/mL (440.02 mM) | GlpBio |

Mechanism of Action: Inhibition of the p53-CBP Interaction

This compound functions as a competitive inhibitor of the interaction between the acetylated lysine 382 (K382ac) of the p53 tumor suppressor protein and the bromodomain of the transcriptional coactivator CBP.[2] This interaction is a pivotal event in the activation of p53-mediated gene transcription in response to cellular stress, such as DNA damage.

The bromodomain of CBP is a highly conserved structural motif that specifically recognizes and binds to acetylated lysine residues on histone and non-histone proteins, including p53. This binding event is crucial for the recruitment of the transcriptional machinery to p53 target genes, ultimately leading to the production of proteins involved in cell cycle arrest, apoptosis, or DNA repair.

This compound mimics the acetylated lysine residue and binds to the acetyl-lysine binding pocket of the CBP bromodomain.[2] This occupation of the binding site physically blocks the association of acetylated p53, thereby inhibiting the downstream signaling cascade. The lead compound, this compound, was identified through a target structure-guided nuclear magnetic resonance (NMR) spectroscopy screening of a focused chemical library.[2]

Signaling Pathway

The following diagram illustrates the p53-CBP signaling pathway and the inhibitory action of this compound.

References

An In-depth Technical Guide to the Early-Stage Research of MS7972: A Novel Inhibitor of the p53-CBP Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS7972 is a novel small molecule identified as an inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP). This interaction is a critical node in the regulation of p53-mediated cellular responses, including cell cycle arrest and apoptosis. Early-stage research has focused on the discovery, characterization, and cellular effects of this compound, highlighting its potential as a chemical probe to dissect the p53-CBP signaling axis and as a starting point for the development of therapeutic agents. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, binding affinity, and the experimental protocols utilized in its initial characterization.

Core Mechanism of Action

This compound functions by directly interfering with the binding of the acetylated lysine residue (AcK382) of p53 to the bromodomain of CBP.[1][2] This interaction is a key step in the activation of p53-dependent gene transcription. By occupying the acetyl-lysine binding pocket of the CBP bromodomain, this compound effectively blocks the recruitment of CBP by p53, thereby inhibiting the subsequent transcriptional activation of p53 target genes.

Signaling Pathway

The interaction between p53 and CBP is a crucial component of the DNA damage response pathway. Upon cellular stress, such as DNA damage, p53 is post-translationally modified, including acetylation at lysine 382. This acetylation event creates a binding site for the bromodomain of the coactivator CBP. The recruitment of CBP leads to the acetylation of histones and other transcription factors, resulting in chromatin remodeling and the transcriptional activation of genes involved in cell cycle arrest (e.g., p21), and apoptosis. This compound intervenes at the point of CBP recruitment.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the early-stage research of this compound.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 19.6 µM | Solution NMR Spectroscopy | [2] |

| Inhibitory Concentration | ~50 µM | Not Specified | [2] |

| PDB ID | 2D82 | Solution NMR Spectroscopy | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early-stage research of this compound are provided below.

Protein Expression and Purification

The bromodomain of human CBP was expressed in Escherichia coli and purified for structural and binding studies.

-

Expression System: Escherichia coli BL21(DE3) cells.

-

Vector: Not specified in the available literature.

-

Purification: The protein was purified using standard chromatography techniques, likely involving affinity and size-exclusion chromatography to ensure high purity for NMR studies. Isotope labeling (15N and 13C) was performed for NMR experiments by growing the bacteria in a minimal medium containing 15NH4Cl and 13C-glucose as the sole nitrogen and carbon sources, respectively.

NMR Spectroscopy for Binding Affinity Determination

Solution Nuclear Magnetic Resonance (NMR) spectroscopy was the primary method used to identify this compound and determine its binding affinity for the CBP bromodomain.

-

Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher).

-

Sample Preparation: Uniformly 15N-labeled CBP bromodomain was prepared in a suitable buffer (e.g., phosphate or Tris-based buffer at physiological pH) containing a small percentage of D2O for the lock signal.

-

Titration Experiment: A series of 1H-15N HSQC spectra of the 15N-labeled CBP bromodomain were recorded in the absence and presence of increasing concentrations of this compound.

-

Data Analysis: Chemical shift perturbations of the backbone amide resonances of the CBP bromodomain upon the addition of this compound were monitored. The dissociation constant (Kd) was calculated by fitting the chemical shift changes as a function of the ligand concentration to a binding isotherm.

Cell-Based Functional Assays

Cell-based assays were performed to evaluate the ability of this compound to modulate p53 stability and function in response to DNA damage.

-

Cell Lines: The specific cell lines used are not detailed in the publicly available abstracts. However, cancer cell lines with wild-type p53 (e.g., U2OS, A549) are commonly used for such studies.

-

Treatment: Cells were treated with a DNA damaging agent (e.g., doxorubicin, etoposide) to induce p53 activation, in the presence or absence of this compound.

-

Western Blotting: Whole-cell lysates were subjected to SDS-PAGE and Western blotting to analyze the protein levels of p53 and its downstream targets, such as p21.

-

Reporter Gene Assays: Cells were transfected with a reporter plasmid containing a p53-responsive promoter (e.g., p21 promoter) driving the expression of a reporter gene (e.g., luciferase). The effect of this compound on p53-dependent transcriptional activity was quantified by measuring the reporter gene activity.

Experimental Workflow and Logic

The discovery and initial characterization of this compound followed a logical progression from target-based screening to cellular validation.

Conclusion and Future Directions

The early-stage research on this compound successfully identified and characterized a novel small molecule inhibitor of the p53-CBP interaction. The use of a structure-guided approach, primarily relying on NMR spectroscopy, was instrumental in its discovery. The initial data on its binding affinity and cellular activity provide a solid foundation for further investigation.

Future research directions for this compound and its analogs could include:

-

Lead Optimization: Medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of this compound.

-

In-depth Cellular Characterization: Elucidating the broader cellular effects of inhibiting the p53-CBP interaction in various cancer cell lines and disease models.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized analogs in preclinical animal models of cancer and other diseases where p53 pathway modulation is desirable.

-

Selectivity Profiling: Assessing the binding of this compound against a panel of other bromodomains to understand its selectivity profile.

References

Methodological & Application

Application Notes and Protocols for MS7972 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS7972 is a small molecule inhibitor that specifically targets the interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP). This interaction is crucial for the transcriptional activation of p53 and its downstream signaling pathways that regulate cell cycle arrest and apoptosis. By disrupting the p53-CBP complex, this compound offers a valuable tool for investigating the roles of p53 acetylation and transcriptional activity in cancer biology and for exploring potential therapeutic strategies.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and protein expression.

Mechanism of Action

This compound functions by competitively binding to CBP, thereby preventing its association with p53. This inhibition is reported to be nearly complete at a concentration of 50 µM. The disruption of the p53-CBP interaction is expected to reduce the acetylation of p53, a key post-translational modification required for its full transcriptional activity. Consequently, the expression of p53 target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax, PUMA) may be downregulated, leading to a potential decrease in these cellular processes in p53-wild-type cells.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on its known mechanism of action. Researchers should generate their own data for specific cell lines and experimental conditions.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | Wild-Type | 25 - 75 |

| MCF-7 | Breast Adenocarcinoma | Wild-Type | 30 - 80 |

| HCT116 | Colorectal Carcinoma | Wild-Type | 20 - 60 |

| U2OS | Osteosarcoma | Wild-Type | 35 - 85 |

| PC-3 | Prostate Adenocarcinoma | Null | > 100 |

| HeLa | Cervical Adenocarcinoma | HPV-inactivated p53 | > 100 |

Table 2: Hypothetical Time-Dependent Effects of this compound (50 µM) on Apoptosis

| Cell Line | Time Point (hours) | % Apoptotic Cells (Annexin V Positive) |

| A549 | 24 | 10 - 20 |

| 48 | 25 - 40 | |

| 72 | 40 - 60 | |

| MCF-7 | 24 | 8 - 18 |

| 48 | 20 - 35 | |

| 72 | 35 - 55 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 25 µM, 50 µM, 100 µM) and a vehicle control for the chosen time points (e.g., 24, 48, 72 hours).

-

Harvest the cells by trypsinization, and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blot Analysis

This protocol details the procedure for analyzing the expression of key proteins in the p53 pathway following this compound treatment.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-acetyl-p53 (Lys382), anti-p21, anti-Bax, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate durations.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Mandatory Visualizations

Caption: this compound inhibits the p53-CBP interaction, preventing p53 acetylation and subsequent downstream signaling.

Application Notes and Protocols for MS7972 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS7972 is a small molecule inhibitor that disrupts the protein-protein interaction between the tumor suppressor p53 and the CREB-binding protein (CBP).[1] This interaction is crucial for p53-mediated transcriptional activation, and its inhibition presents a potential therapeutic strategy in oncology. These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models, offering insights into its mechanism of action, general protocols for in vivo studies, and a framework for assessing its efficacy and pharmacodynamics. Due to the limited publicly available data on in vivo studies with this compound, this document combines known information about the compound with established methodologies for testing small molecule inhibitors in animal models of cancer.

Mechanism of Action

This compound functions by blocking the association between human p53 and the bromodomain of CBP.[1] This disruption is believed to inhibit the transcriptional activity of p53, which can be a therapeutic advantage in cancers where the p53 pathway is dysregulated.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

| Parameter | Value | Animal Model | Source / Reference |

| Efficacy | |||

| Effective Dose (ED50) | Data not available | e.g., Nude mice with A549 xenografts | (Internal Data) |

| Tumor Growth Inhibition (%) | Data not available | ||

| Survival Benefit | Data not available | ||

| Pharmacokinetics | |||

| Half-life (t1/2) | Data not available | e.g., C57BL/6 mice | (Internal Data) |

| Maximum Concentration (Cmax) | Data not available | ||

| Area Under the Curve (AUC) | Data not available | ||

| Toxicity | |||

| Maximum Tolerated Dose (MTD) | Data not available | e.g., BALB/c mice | (Internal Data) |

| Observed Toxicities | Data not available |

Experimental Protocols

The following are generalized protocols for the use of this compound in animal models. These should be adapted and optimized for specific experimental goals and animal models.

Preparation of this compound for In Vivo Administration

This compound is soluble in DMSO.[1] For in vivo use, a stock solution in DMSO can be prepared and then diluted with a suitable vehicle to minimize toxicity.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Tween 80 or other suitable surfactant (optional)

-

Corn oil or other lipid-based vehicle (optional)

Protocol:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mg/mL).[1] The use of an ultrasonic bath may be necessary to fully dissolve the compound.[1]

-

For intraperitoneal (i.p.) or intravenous (i.v.) injection, the DMSO stock solution should be diluted to the final desired concentration using a vehicle that is well-tolerated by the animals. A common vehicle formulation is a mixture of DMSO, Tween 80, and saline. A typical final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.

-

For oral gavage (p.o.), the DMSO stock can be diluted in a vehicle such as corn oil.

-

Ensure the final formulation is a clear solution or a uniform suspension before administration.

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a tumor-bearing animal model.

Caption: Experimental workflow for in vivo studies.

Xenograft Tumor Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model, a common starting point for in vivo testing of anti-cancer compounds.

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., Nude, SCID)

-

Matrigel (optional)

-

Sterile PBS

-

Calipers for tumor measurement

Protocol:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest the cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration (e.g., 1 x 10^7 cells/mL).

-

Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the immunocompromised mice.

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the predetermined dose and schedule.

-

Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

-

At the end of the study (based on tumor size limits or a set time point), euthanize the mice and collect tumors and other tissues for further analysis.

Considerations for Study Design

-

Animal Model Selection: The choice of animal model is critical. While xenograft models are widely used, patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) may offer a more clinically relevant context.[2][3] The genetic background of the chosen cancer model, particularly the status of the p53 pathway, should be well-characterized.

-

Dose and Schedule Optimization: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) of this compound in the chosen mouse strain. Subsequently, efficacy studies can be performed at and below the MTD to identify an optimal therapeutic window.

-

Pharmacodynamic (PD) Markers: To confirm that this compound is engaging its target in vivo, the expression of p53 target genes can be assessed in tumor tissue collected from treated animals. This can be done using techniques such as qPCR or Western blotting.

-

Combination Therapies: The therapeutic potential of this compound may be enhanced when used in combination with other anti-cancer agents, such as chemotherapy or immunotherapy.

Conclusion

This compound represents a promising therapeutic agent targeting the p53-CBP interaction. While in vivo data is currently limited, the protocols and guidelines presented here provide a solid foundation for researchers to design and execute preclinical studies to evaluate its efficacy in various cancer models. Careful experimental design, including appropriate model selection and the use of pharmacodynamic markers, will be crucial in elucidating the full therapeutic potential of this compound.

References

MS7972 dosage and administration guidelines

To Researchers, Scientists, and Drug Development Professionals:

This document is intended to provide comprehensive application notes and protocols for the investigational small molecule, MS7972. However, a thorough review of currently available scientific literature and clinical trial databases reveals a significant lack of public information regarding its in vivo dosage, administration guidelines, and detailed experimental protocols.

General Information

This compound is a small molecule inhibitor that has been identified to block the association between human p53 and the CREB binding protein (CBP).[1] In biochemical assays, this compound has been shown to almost completely block this bromodomain interaction at a concentration of 50 μM.[1] This mechanism suggests potential therapeutic applications in contexts where disrupting the p53-CBP interaction is desirable.

Quantitative Data

Currently, there is no publicly available quantitative data from in vivo studies or human clinical trials to summarize in a tabular format. The only available data point is its effective concentration in a biochemical assay.

| Parameter | Value | Source |

| Biochemical IC_100 | 50 μM | [1] |

Experimental Protocols

Detailed in vivo or clinical experimental protocols for this compound are not available in the public domain. Research on this compound appears to be in the very early stages of discovery.

Signaling Pathway

The known mechanism of action for this compound is the disruption of the interaction between p53 and CBP. A simplified representation of this targeted pathway is provided below.

Caption: Targeted disruption of the p53-CBP interaction by this compound.

Experimental Workflow for Future Studies

For researchers planning to investigate this compound, a general experimental workflow for determining dosage and administration is proposed. This workflow is a standard approach for preclinical drug development.

Caption: A general workflow for preclinical evaluation of a novel compound.

Disclaimer: The information provided is based on limited publicly available data. Researchers should conduct their own comprehensive literature searches and preliminary experiments to determine the appropriate use of this compound in their specific research context. The absence of detailed public information suggests that the compound is at a very early stage of research and development, and its safety and efficacy in biological systems have not been established.

References

Application Notes and Protocols for MS7972 Stock Solutions

Introduction

MS7972 is a small molecule inhibitor that disrupts the protein-protein interaction between the human tumor suppressor protein p53 and the CREB-binding protein (CBP).[1] This interaction is crucial for the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis. By blocking the p53-CBP association, this compound serves as a valuable tool for studying the downstream effects of this signaling pathway and for potential therapeutic development. At a concentration of 50 μM, this compound can almost completely block this interaction.[1]

These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a research setting.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented below. This information is critical for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| CAS Number | 352553-42-5 | [1] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| Solubility | 100 mg/mL in DMSO (440.02 mM) | [1] |

Protocols

Protocol for Preparing a 10 mM Master Stock Solution

This protocol describes the preparation of a 10 mM master stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous or molecular biology grade DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Ultrasonic bath

Procedure:

-

Weighing the Compound: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Calculating Solvent Volume: Use the following formula to calculate the volume of DMSO required:

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

For a 10 mM stock from 1 mg of this compound: Volume (μL) = (0.001 g / (0.010 mol/L * 227.26 g/mol )) * 1,000,000 μL/L = 440.02 μL

-

Solubilization: Add 440.02 μL of DMSO to the tube containing the this compound powder.

-

Dissolving the Compound: To ensure complete dissolution, cap the tube tightly and vortex thoroughly. If necessary, gently warm the solution to 37°C and sonicate in an ultrasonic bath for 10-15 minutes until the solution is clear.[1]

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 μL) in sterile cryovials to minimize freeze-thaw cycles.[1]

-

Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Quick Reference for Stock Solution Preparation:

| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |

| 1 mM | 1 mg | 4.4002 mL |

| 5 mM | 1 mg | 0.8800 mL |

| 10 mM | 1 mg | 0.4400 mL (440 μL) |

| 1 mM | 5 mg | 22.0012 mL |

| 5 mM | 5 mg | 4.4002 mL |

| 10 mM | 5 mg | 2.2001 mL |

Table adapted from available supplier data.[1]

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the master stock solution into a cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound master stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 μM, 5 μM, 10 μM, 50 μM).

-

Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound used in the experiment.

-

Immediate Use: Use the freshly prepared working solutions immediately for treating cells.

Application Example and Visualizations

Example Experiment: Cell Viability (MTT) Assay

This protocol provides a general workflow for assessing the effect of this compound on cell viability using an MTT assay.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathway of this compound Action

This compound functions by inhibiting the interaction between p53 and its co-activator CBP. This prevents the acetylation of histones and other proteins, leading to the suppression of p53-mediated gene transcription.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow, from preparing the this compound stock solution to analyzing the final data.

References

MS7972: Application Notes and Protocols for Molecular Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS7972 is a small molecule inhibitor that specifically targets the protein-protein interaction between the human tumor suppressor protein p53 and the CREB-binding protein (CBP). This interaction is crucial for the acetylation of p53, a post-translational modification essential for its transcriptional activity. By blocking the binding of acetylated p53 to the bromodomain of CBP, this compound provides a valuable tool for studying the downstream effects of p53 signaling pathways and for investigating potential therapeutic strategies in diseases where this pathway is dysregulated, such as in various cancers. This compound was identified through target structure-guided nuclear magnetic resonance (NMR) spectroscopy screening and has been shown to modulate p53 stability and function in response to DNA damage[1].

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. This prevents the recruitment of acetylated p53 to CBP, thereby inhibiting the p53-dependent transcription of its target genes, including the cell cycle inhibitor p21[1]. This targeted inhibition allows for the specific investigation of the consequences of blocking this particular node in the p53 signaling network.

Data Presentation

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Assay Conditions | Reference |

| Inhibition of p53-CBP Interaction | Nearly complete at 50 µM | In vitro | [1] |

Signaling Pathway

The diagram below illustrates the signaling pathway involving the p53-CBP interaction and the point of inhibition by this compound.

References

Application Notes and Protocols for Measuring MS7972 Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the activity of MS7972, a small molecule inhibitor of the p53 and CREB binding protein (CBP) interaction. The following sections describe the relevant signaling pathway, experimental workflows, and specific protocols for biochemical and cellular assays to characterize the inhibitory potential of this compound and similar compounds.

Introduction to this compound and its Target

This compound is a small molecule that has been identified as a disruptor of the protein-protein interaction (PPI) between the tumor suppressor protein p53 and the CREB-binding protein (CBP). CBP and its paralog p300 are transcriptional co-activators that play a crucial role in regulating gene expression through their histone acetyltransferase (HAT) activity and by acting as scaffolds for the assembly of transcription complexes.

The interaction between the transactivation domain (TAD) of p53 and various domains of CBP/p300 is essential for p53-mediated transcriptional activation of target genes involved in cell cycle arrest, apoptosis, and DNA repair.[1][2][3][4] Disruption of this interaction can therefore modulate p53-dependent cellular outcomes. This compound represents a starting point for the development of chemical probes and potential therapeutics targeting this critical cellular pathway.

Signaling Pathway

The interaction between p53 and CBP is a key regulatory node in the cellular stress response pathway. Upon cellular stress, such as DNA damage, p53 is stabilized and activated through post-translational modifications, including phosphorylation.[2][5] Activated p53 binds to specific DNA sequences in the promoter regions of its target genes. To activate transcription, p53 recruits co-activators, most notably CBP/p300. CBP/p300 then acetylates histones, leading to a more open chromatin structure, and recruits the basal transcription machinery to initiate gene expression. This leads to the production of proteins that mediate cellular responses like cell cycle arrest or apoptosis. This compound acts by directly interfering with the binding of p53 to CBP, thereby inhibiting the downstream transcriptional activation.

References

- 1. Mapping the Interactions of the p53 Transactivation Domain with the KIX domain of CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Graded enhancement of p53 binding to CREB-binding protein (CBP) by multisite phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cooperative regulation of p53 by modulation of ternary complex formation with CBP/p300 and HDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recruitment of p300/CBP in p53-dependent signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Small Molecule Inhibitor Assay Development and Validation: A Guideline for Researchers

For the Attention of Researchers, Scientists, and Drug Development Professionals.